3-(3,5-Difluorophenoxy)pyrrolidine hydrochloride

Description

Molecular Architecture and Stereochemical Configuration

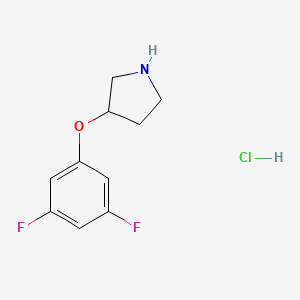

3-(3,5-Difluorophenoxy)pyrrolidine hydrochloride is a tertiary amine salt characterized by a pyrrolidine ring substituted at the 3-position with a 3,5-difluorophenoxy group. The molecular formula is C₁₀H₁₂ClF₂NO , with a molecular weight of 235.66 g/mol . The compound exists as a hydrochloride salt, where the pyrrolidine nitrogen is protonated, forming an ionic bond with a chloride counterion.

The 3,5-difluorophenoxy moiety consists of a phenyl ring substituted with fluorine atoms at the 3- and 5-positions and an ether linkage to the pyrrolidine ring. This substituent introduces steric and electronic effects, influencing the compound’s reactivity and physicochemical properties. The pyrrolidine ring adopts a chair-like conformation in solution, though solid-state conformational details remain uncharacterized due to the absence of crystallographic data.

Stereochemical Considerations The pyrrolidine ring contains no stereocenters, as indicated by the absence of defined stereocenters in structurally related analogs. However, the 3,5-difluorophenoxy group’s symmetry reduces potential stereochemical complexity. The hydrochloride salt’s ionic nature further stabilizes the structure, minimizing conformational flexibility.

Properties

IUPAC Name |

3-(3,5-difluorophenoxy)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2NO.ClH/c11-7-3-8(12)5-10(4-7)14-9-1-2-13-6-9;/h3-5,9,13H,1-2,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGVWVPVUIORASC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=CC(=CC(=C2)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1864063-04-6 | |

| Record name | 3-(3,5-difluorophenoxy)pyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

3-(3,5-Difluorophenoxy)pyrrolidine hydrochloride is a compound that has attracted attention in medicinal chemistry for its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₀H₁₂ClF₂NO

- Molecular Weight : 233.66 g/mol

- CAS Number : 1864063-00-2

The compound features a pyrrolidine ring substituted with a 3,5-difluorophenoxy group. The presence of fluorine atoms enhances its lipophilicity, which may influence its interaction with biological targets such as enzymes and receptors.

The mechanism of action for this compound involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor modulator, affecting various cellular pathways. The specific molecular targets and pathways can vary based on the compound's application.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes, which may lead to therapeutic effects in various diseases.

- Receptor Modulation : Its structural similarity to known psychoactive compounds suggests it might interact with neurotransmitter systems, particularly serotonin and dopamine receptors.

- Antibacterial Properties : Some studies suggest that derivatives of pyrrolidine compounds exhibit antibacterial activity against strains like Pseudomonas aeruginosa, indicating potential applications in treating infections .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of related compounds:

| Compound Name | Structural Similarity | Biological Activity |

|---|---|---|

| 3-(2,5-Difluorophenoxy)pyrrolidine hydrochloride | Similar fluorinated phenoxy group | Moderate antibacterial activity |

| 3-(3-Fluorophenoxy)pyrrolidine hydrochloride | Different substitution pattern | Lower potency against Pseudomonas |

The unique substitution pattern of this compound contributes to its distinct biological profile compared to similar compounds .

Case Studies and Research Findings

- In Vivo Studies : Research has demonstrated that certain analogs of pyrrolidine derivatives exhibit significant enzyme inhibition in animal models. For instance, compounds were shown to inhibit fatty acid amide hydrolase (FAAH) selectively in peripheral tissues without affecting central nervous system activity .

- Antibacterial Activity : A study focusing on pyrrolidine derivatives identified several compounds with potent inhibition against Pseudomonas aeruginosa. The structure-activity relationship (SAR) highlighted the importance of specific functional groups in enhancing antibacterial efficacy .

Scientific Research Applications

Medicinal Chemistry

3-(3,5-Difluorophenoxy)pyrrolidine hydrochloride is primarily investigated for its potential therapeutic effects. Its structural similarity to known pharmacological agents allows researchers to explore its activity in various biological systems.

- Mechanism of Action: The compound is believed to interact with specific receptors or enzymes, potentially modulating pathways involved in inflammation or cell signaling.

- Case Studies:

- Anti-inflammatory Activity: Preliminary studies have indicated that derivatives exhibit significant anti-inflammatory properties, suggesting potential applications in treating conditions such as arthritis.

- Antimicrobial Efficacy: In vitro assays have demonstrated antibacterial activity against common pathogens like Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 14-21 mm.

Pharmacological Research

The compound's unique structure makes it a candidate for exploring various pharmacological activities:

- Neuropharmacological Assessment: Animal models have been used to evaluate sedative and anxiolytic properties, revealing reduced locomotor activity at specific doses.

- Antitumor Activity: In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent.

Comparative Analysis of Biological Activities

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 3-(3,5-Difluorophenoxy)pyrrolidine HCl | Anti-inflammatory, Antimicrobial | Difluorophenoxy substitution enhances activity |

| 3-(2,4-Dichlorophenoxy)pyrrolidine HCl | Antimicrobial | Different chlorinated phenoxy group |

| 3-(2,5-Dichlorophenoxy)methylpyrrolidine HCl | Antimicrobial | Varies in chlorination pattern |

Comparison with Similar Compounds

Data Table: Comparative Analysis of Pyrrolidine Derivatives

Preparation Methods

Synthesis of Difluorophenyl Pyrrolidine Derivatives

A representative method for synthesizing difluorophenyl-substituted pyrrolidines involves:

| Step | Reaction Description | Conditions | Outcome |

|---|---|---|---|

| 1 | Formation of tert-butyl pyrrolidone formate from pyrrolidone and di-tert-butyl carbonate | Polar or non-polar solvent, alkali catalysis, -20 to 40 °C, 1-10 h | tert-butyl pyrrolidone formate intermediate |

| 2 | Reaction of tert-butyl pyrrolidone formate with Grignard reagent of difluorobromobenzene | Organic solvent, -30 to 50 °C, 3-12 h | 2-(difluorophenyl)-2-hydroxypyrrole-1-tert-butyl formate |

| 3 | Acid-catalyzed dehydration and deprotection | Organic solvent, 0-100 °C, 1-10 h | 5-(difluorophenyl)-3,4-dihydro-2H-pyrrole |

| 4 | Reduction with chiral acid and ammonia borane | Organic solvent, 20-80 °C, 8-48 h | Enantiomerically enriched difluorophenyl pyrrolidine |

This process yields the pyrrolidine derivative with high enantioselectivity and purity, suitable for further functionalization or salt formation.

Etherification to Form Phenoxy Pyrrolidine

For 3-(3,5-difluorophenoxy)pyrrolidine, the critical step is the formation of the ether bond between the difluorophenol and pyrrolidine. This can be achieved by:

- Reacting 3,5-difluorophenol with pyrrolidine under basic conditions (e.g., sodium hydroxide or potassium carbonate) to promote nucleophilic substitution.

- The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Temperature control between 50-100 °C enhances the reaction rate and yield.

- After completion, the reaction mixture is acidified with hydrochloric acid to precipitate the hydrochloride salt of the product.

Representative Reaction Scheme

$$

\text{3,5-Difluorophenol} + \text{Pyrrolidine} \xrightarrow[\text{Base}]{\text{Solvent, Heat}} \text{3-(3,5-Difluorophenoxy)pyrrolidine} \xrightarrow[\text{HCl}]{\text{Solvent}} \text{this compound}

$$

Data Table Summarizing Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Solvent | DMF, DMSO, or polar aprotic solvents | Facilitates nucleophilic substitution |

| Base | NaOH, K2CO3 | Deprotonates phenol for nucleophilic attack |

| Temperature | 50-100 °C | Optimizes reaction kinetics |

| Reaction Time | 4-12 hours | Depends on scale and conditions |

| Workup | Acidification with HCl | Converts free base to hydrochloride salt |

| Purification | Crystallization or extraction | Ensures high purity |

Research Findings and Optimization Notes

- Yield and Purity: Optimizing the base amount and reaction temperature is critical to maximize yield and minimize side reactions such as over-alkylation or decomposition.

- Solvent Choice: Polar aprotic solvents improve nucleophilicity and solubility of reactants, enhancing reaction efficiency.

- Salt Formation: The hydrochloride salt form improves compound stability, handling, and solubility, important for downstream applications.

- Chiral Considerations: While the compound is often prepared as a racemate, chiral synthesis methods (as in related pyrrolidine derivatives) can be employed if enantiopure material is required.

Q & A

Q. What are the key steps for synthesizing 3-(3,5-Difluorophenoxy)pyrrolidine hydrochloride, and how are intermediates characterized?

- Methodological Answer : A common synthetic route involves nucleophilic substitution between 3,5-difluorophenol and a pyrrolidine derivative (e.g., pyrrolidine mesylate). Key steps include:

Activation : Use a base (e.g., K₂CO₃) to deprotonate the phenol, enabling nucleophilic attack on the pyrrolidine precursor.

Purification : Isolate intermediates via column chromatography or recrystallization.

Characterization : Confirm intermediate structures using -/-NMR (deuterated DMSO or CDCl₃) and high-resolution mass spectrometry (HRMS). For final product validation, elemental analysis and X-ray crystallography (if crystalline) are recommended.

- Data Reference : Similar chlorinated/fluorinated pyrrolidine derivatives in and highlight the importance of purity (>95%) and structural validation for reproducibility .

Q. How should researchers validate the purity of this compound prior to biological assays?

- Methodological Answer :

- Analytical Techniques :

HPLC/GC-MS : Use a C18 column (HPLC) with UV detection at 254 nm or GC-MS with electron ionization to quantify impurities.

Melting Point Analysis : Compare observed melting points to literature values (if available).

Spectroscopic Consistency : Ensure NMR peaks align with expected chemical shifts (e.g., fluorine coupling in -NMR).

- Calibration : Employ certified reference standards (e.g., ’s analytical-grade 3-fluoro PCP) to calibrate instruments .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods for synthesis and handling to avoid inhalation.

- Waste Management : Segregate chemical waste in labeled containers and collaborate with certified disposal services (e.g., ’s emphasis on professional waste treatment) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

- Methodological Answer :

- Structural Modifications : Systematically alter substituents (e.g., fluorine position, pyrrolidine ring size) and assess pharmacological activity.

- In Vitro Assays : Use receptor-binding assays (e.g., radioligand displacement) or functional assays (cAMP modulation) to quantify potency.

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins.

- Reference Study : ’s SAR approach for 3-fluoro PCP in rats provides a model for correlating structural changes with discriminative stimulus effects .

Q. What strategies resolve contradictions in reported pharmacological data for this compound?

- Methodological Answer :

- Variable Control : Standardize assay conditions (pH, temperature, cell lines) across labs.

- Batch Analysis : Compare purity and stereochemistry across synthetic batches via chiral HPLC.

- Meta-Analysis : Use statistical tools (e.g., PRISMA guidelines) to aggregate data from multiple studies and identify confounding factors.

- Case Example : ’s emphasis on synthetic intermediate consistency underscores the impact of impurities on biological outcomes .

Q. How can in vivo pharmacokinetic (PK) studies be optimized for this compound?

- Methodological Answer :

- Dosing Routes : Compare oral, intravenous, and intraperitoneal administration to assess bioavailability.

- Analytical Methods : Use LC-MS/MS to quantify plasma/tissue concentrations.

- Metabolite Profiling : Identify major metabolites via high-resolution mass spectrometry and -NMR.

- Reference : ’s rat model for 3-fluoro PCP demonstrates the utility of discriminative stimulus assays in PK/PD correlation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.